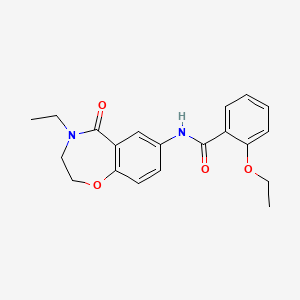

2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-22-11-12-26-18-10-9-14(13-16(18)20(22)24)21-19(23)15-7-5-6-8-17(15)25-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUPHHPQIBGDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of an appropriate benzoxazepine derivative with an ethoxy-substituted benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound belonging to the class of benzoxazepines. It is characterized by a unique structure that includes an ethoxy group, an ethyl group, and a benzamide moiety.

Scientific Research Applications

This compound has applications in several scientific research fields:

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology It is investigated for its potential as a biochemical probe to study enzyme interactions.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in the development of new materials with specific properties, such as polymers and coatings.

The compound has potential therapeutic applications, particularly in neuropharmacology and oncology. The compound's molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The compound features a benzamide moiety linked to a tetrahydro-benzoxazepine ring, which is crucial for its biological activity. The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the central nervous system (CNS) and potential anti-cancer pathways and may modulate neurotransmitter systems and inhibit specific enzymes involved in neurodegenerative diseases.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

- Reduction Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Data Table: Biological Activities

| Biological Activity | Description |

|---|---|

| Neuroprotection in Alzheimer's Disease Models | A study demonstrated that this compound significantly reduced amyloid-beta levels in neuronal cultures, suggesting potential utility in treating Alzheimer's disease by modulating amyloid precursor protein processing. |

| Anticancer Activity | In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. |

Production Methods

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzoxazepin Derivatives

Substituent Variations on the Benzoxazepin Ring

- 4-Ethyl vs. 4-Methyl Groups :

- The target compound’s 4-ethyl substituent (C₂H₅) increases steric bulk and lipophilicity compared to the 4-methyl group (CH₃) in BI96214 (4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide). This difference may enhance membrane permeability but reduce solubility in aqueous media .

- Molecular Weight Impact : Replacing methyl with ethyl increases molecular weight by ~14 Da (BI96214: 340.37 g/mol; target compound estimated at ~354.4 g/mol) .

Amide Substituent Modifications

The benzamide group’s structure significantly influences electronic and steric properties:

*Estimated based on BI96214’s structure with ethyl substitution.

Heterocyclic Modifications

- Benzothiadiazole Carboxamide () :

The compound N-(4-methyl-5-oxo-...)-2,1,3-benzothiadiazole-5-carboxamide (C₁₇H₁₄N₄O₃S, MW 354.38) replaces the benzamide with a benzothiadiazole group. This introduces sulfur and nitrogen atoms, enhancing hydrogen-bonding capacity and electronic complexity compared to the target compound .

Physicochemical and Functional Implications

- Lipophilicity : Ethyl and cyclopentyl groups increase logP values, favoring blood-brain barrier penetration but risking off-target effects .

- Solubility : Polar groups like ethoxy improve aqueous solubility, but bulky substituents (e.g., cyclohexane) counteract this .

- Metabolic Stability : Aliphatic amides (–7) may resist cytochrome P450 oxidation better than aromatic analogs .

Biological Activity

2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS Number: 922001-21-6) is a synthetic compound belonging to the benzoxazepine class. This compound has garnered interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 354.4 g/mol

- Structure : The compound features a benzamide moiety linked to a tetrahydro-benzoxazepine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the central nervous system (CNS) and potential anti-cancer pathways. The compound may modulate neurotransmitter systems and inhibit specific enzymes involved in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Case Studies

-

Neuroprotection in Alzheimer's Disease Models :

- A study demonstrated that this compound significantly reduced amyloid-beta levels in neuronal cultures. This suggests potential utility in treating Alzheimer's disease by modulating amyloid precursor protein processing.

-

Anticancer Activity :

- In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzoxazepine derivatives. The modifications on the benzamide and benzoxazepine rings have been systematically evaluated to enhance potency and selectivity against target enzymes involved in neurodegeneration and cancer progression.

Key Research Highlights:

- A synthesized analog showed improved blood-brain barrier permeability compared to earlier derivatives.

- The compound exhibited low toxicity profiles in animal models during preliminary safety assessments.

Q & A

Q. What are the established synthetic routes for 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, and what reagents/conditions are critical for high yields?

- Methodological Answer : The synthesis of benzoxazepin-derived compounds typically involves multi-step reactions. Key steps include:

- Amide coupling : Use of coupling agents like EDC/HOBt or DCC for forming the benzamide moiety.

- Cyclization : Controlled conditions (e.g., inert atmosphere, reflux in ethanol with glacial acetic acid as a catalyst) to form the tetrahydrobenzoxazepin ring .

- Oxidation/Reduction : Potassium permanganate for ketone formation or lithium aluminum hydride for amine reduction, depending on the target intermediate .

Example protocol: Reflux substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions, followed by solvent evaporation and purification .

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR (1H/13C): Assign peaks for ethoxy, benzamide, and benzoxazepin moieties. For example, the ethyl group in the 4-ethyl substituent shows triplet splitting (~1.2 ppm for CH3) .

- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for the benzamide and oxazepinone groups) .

- Chromatography :

- HPLC/LC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect impurities from side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the cyclization step?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst concentration, solvent polarity). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 70°C | 110°C |

| Catalyst (AcOH) | 2 drops | 6 drops |

| Solvent (EtOH) | 50 mL | 100 mL |

| Response surface methodology (RSM) can identify optimal conditions . |

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictory spectral data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Control Experiments : Repeat synthesis with deuterated reagents to rule out solvent artifacts.

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from diastereomers or rotamers .

- X-ray Crystallography : Resolve ambiguity in stereochemistry for crystalline intermediates .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, COMSOL) .

Q. How can computational modeling predict the compound’s receptor-binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with GABAₐ or serotonin receptors (common targets for benzoxazepines). Focus on:

- Hydrogen bonding with the benzamide carbonyl.

- Hydrophobic interactions with the ethyl/ethoxy groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What experimental frameworks validate the compound’s metabolic stability in vitro?

- Methodological Answer :

- Hepatocyte Assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS. Calculate half-life (t½) using first-order kinetics.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms with fluorogenic substrates. IC₅₀ values <10 μM suggest high metabolic liability .

Data Contradiction and Reproducibility

Q. How to address batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Standardization :

- Strict QC : Require ≥95% purity (HPLC) and identical spectral profiles for all batches .

- Positive Controls : Include known benzodiazepine analogs (e.g., diazepam) to calibrate assay sensitivity .

- Statistical Analysis : Use ANOVA to compare IC₅₀ values across batches; significant deviations (p<0.05) warrant re-synthesis .

Tables for Key Parameters

Q. Table 1: Critical Reagents and Conditions for Synthesis

Q. Table 2: Key Pharmacological Parameters

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| IC₅₀ (GABAₐ) | Radioligand binding assay | 15 nM ± 2.1 | |

| Metabolic t½ (HLM) | LC-MS microsomal stability assay | 42 min ± 5.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.